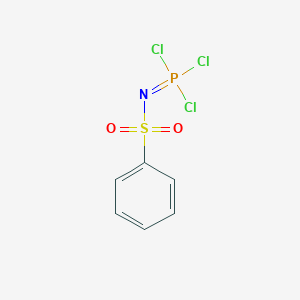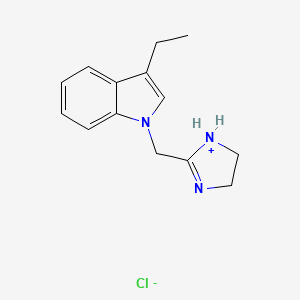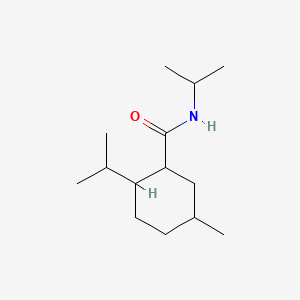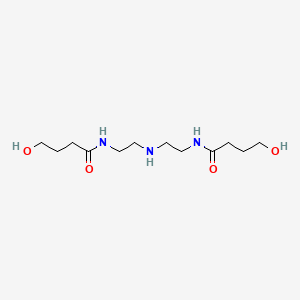
Phenylsulfonyl-phosphoramidic trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylsulfonyl-phosphoramidic trichloride is a chemical compound with the molecular formula C6H5Cl3NO2PS and a molecular weight of 292.51 g/mol . It is known for its unique structure, which includes a phenylsulfonyl group and a phosphoramidic trichloride moiety. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylsulfonyl-phosphoramidic trichloride can be synthesized through the reaction of benzenesulfonamide with phosphorus trichloride under controlled conditions . The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{PCl}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NPCl}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized to maximize yield and purity while minimizing by-products. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylsulfonyl-phosphoramidic trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and other inert solvents are typically used to dissolve the compound and facilitate the reaction.
Temperature: Reactions are often carried out at low to moderate temperatures to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, when reacted with an amine, the product would be a phenylsulfonyl-phosphoramidic derivative with the amine group replacing one of the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Phenylsulfonyl-phosphoramidic trichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic derivatives.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which phenylsulfonyl-phosphoramidic trichloride exerts its effects involves the interaction of its reactive chlorine atoms with nucleophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of stable derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities.
Vergleich Mit ähnlichen Verbindungen
Phenylsulfonyl-phosphoramidic trichloride can be compared with other similar compounds such as:
Phenylsulfonyl chloride: Lacks the phosphoramidic moiety and is primarily used in sulfonation reactions.
Phosphoramidic dichloride: Contains a phosphoramidic group but lacks the phenylsulfonyl group, leading to different reactivity and applications.
Benzenesulfonamide: The parent compound from which this compound is derived, used in various sulfonamide-based reactions.
The uniqueness of this compound lies in its combination of both phenylsulfonyl and phosphoramidic functionalities, making it a versatile reagent in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H5Cl3NO2PS |
|---|---|
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
N-(trichloro-λ5-phosphanylidene)benzenesulfonamide |
InChI |
InChI=1S/C6H5Cl3NO2PS/c7-13(8,9)10-14(11,12)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
SZQITFUDRKDOTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=P(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)

![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)




